Tetranor-PGE1
Overview
Description
Tetranor-PGE1 is a metabolite of Prostaglandin E2 (PGE2) and has been identified as a potential biomarker for colon cancer . It is not commercially available and thus there was a need for a direct synthesis .
Synthesis Analysis
The synthesis of Tetranor-PGE1 is not straightforward due to its rapid metabolism. The synthesis involves the use of an isotopically labeled side-chain for improved metabolite quantification . This concise synthesis is crucial for the quantification of end urinary metabolites .Molecular Structure Analysis
The systematic name for Tetranor-PGE1 is N-tauro-9,13-dihydroxy-7-oxo-tetranorprosta-11-enoate . Its molecular formula is C18H31NO7S and it has an exact mass of 405.182126 .Chemical Reactions Analysis
The chemical reactions involving Tetranor-PGE1 are complex. Prostaglandins like PGE1 are rapidly metabolized, and PGE2 is mainly transformed into Tetranor-PGE1 .Scientific Research Applications
1. Biomarker for Inflammation and Disease Monitoring
Tetranor-PGE1, a urinary metabolite of prostaglandins, plays a significant role in monitoring inflammation and various diseases. For instance, the concentration of tetranor-PGE1 in urine has been used to assess inflammation levels in infants with fever due to viral infections. The quantification of this metabolite, especially through liquid chromatography tandem mass spectrometry, has proven useful in distinguishing fever due to viral infections from other causes in infants (Idborg et al., 2014).
2. Diagnostic Marker for Allergies and Other Conditions
Tetranor-PGE1 is also significant in diagnosing and monitoring allergic conditions. The urinary levels of tetranor-PGE1 and its related metabolites have been found to be increased in patients with food allergies and certain muscular dystrophies. The development of monoclonal antibody-based assays for tetranor-PGE1 metabolites has facilitated their use as diagnostic markers for these conditions. Such assays have shown to be effective in identifying increased levels of these metabolites in diseases like food allergies and Duchenne muscular dystrophy (Nagata et al., 2021).
3. Research on Prostaglandin Metabolism
The study and synthesis of tetranor-PGE1 have provided insights into prostaglandin metabolism. This research is crucial for understanding the body's response to inflammation and the role of prostaglandins in human diseases. The synthesis of isotopically labeled standards of tetranor-PGE1, for example, supports the quantification of its end urinary metabolites, thereby enhancing our understanding of prostaglandin metabolism and its implications in disease processes (Kimbrough et al., 2020).
4. Role in Therapeutic Research and Drug Development
Research on tetranor-PGE1 is also integral in therapeutic applications and drug development. Studies involving the modification of tetranor-PGE1 derivatives have aimed at improving receptor selectivity and agonist activity for various therapeutic purposes. This includes the development of specific receptor agonists that can potentially be used in treating various diseases, including cardiovascular and inflammatory conditions (Maruyama et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFFTMXBKQFKC-JZKKULJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetranor-PGE1 | |
CAS RN |
23923-84-4 | |
Record name | Tetranorprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023923844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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